molecular formula C17H19NO4 B2891280 Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1223880-88-3

Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2891280
CAS No.: 1223880-88-3
M. Wt: 301.342
InChI Key: QIVJFHFOMYEXBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 3-ethoxy-2-hydroxybenzylamine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate: Similar in structure but with a different position of the amino group.

    Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate: Similar but with an ethyl group instead of a methyl group.

    Methyl 3-[(3-methoxy-2-hydroxybenzyl)amino]benzoate: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 3-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-3-22-15-9-5-7-13(16(15)19)11-18-14-8-4-6-12(10-14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVJFHFOMYEXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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